molecular formula C7H12N2O2 B6273959 N,N-dimethyl-5-oxopyrrolidine-3-carboxamide CAS No. 958807-10-8

N,N-dimethyl-5-oxopyrrolidine-3-carboxamide

Cat. No.: B6273959
CAS No.: 958807-10-8
M. Wt: 156.2
InChI Key:
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Description

N,N-dimethyl-5-oxopyrrolidine-3-carboxamide: is a chemical compound with the molecular formula C7H12N2O2 and a molecular weight of 156.18 g/mol . It is characterized by a five-membered pyrrolidine ring with a carboxamide group at the 3-position and a ketone group at the 5-position. This compound is often used in various chemical and pharmaceutical research applications due to its unique structural properties.

Safety and Hazards

The safety information for “N,N-dimethyl-5-oxopyrrolidine-3-carboxamide” includes several hazard statements: H302, H315, H318, H335 . The compound is labeled with the signal word “Danger” and is associated with the pictograms GHS05 and GHS07 .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N,N-dimethyl-5-oxopyrrolidine-3-carboxamide typically involves the reaction of 5-oxopyrrolidine-3-carboxylic acid with dimethylamine under controlled conditions. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or chromatography to obtain the desired product .

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and reaction time. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process. The use of automated systems for monitoring and controlling the reaction parameters ensures consistent product quality and reduces the risk of contamination .

Chemical Reactions Analysis

Types of Reactions: N,N-dimethyl-5-oxopyrrolidine-3-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: N,N-dimethyl-5-oxopyrrolidine-3-carboxamide is used as a building block in the synthesis of more complex organic molecules.

Biology: In biological research, this compound is utilized as a probe to study enzyme-substrate interactions and protein-ligand binding. Its ability to form stable complexes with biological macromolecules makes it a useful tool in biochemical assays .

Medicine: Its structural features can be exploited to develop drugs with improved pharmacokinetic and pharmacodynamic properties .

Industry: In the industrial sector, this compound is employed in the production of specialty chemicals and advanced materials. Its reactivity and versatility make it suitable for use in various manufacturing processes .

Mechanism of Action

The mechanism of action of N,N-dimethyl-5-oxopyrrolidine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on the nature of the target and the context of the interaction. For example, it may inhibit enzyme activity by binding to the active site and preventing substrate access, or it may activate receptors by mimicking the natural ligand .

Comparison with Similar Compounds

  • N-methyl-5-oxopyrrolidine-3-carboxamide
  • N,N-diethyl-5-oxopyrrolidine-3-carboxamide
  • N,N-dimethyl-2-oxopyrrolidine-3-carboxamide

Comparison: N,N-dimethyl-5-oxopyrrolidine-3-carboxamide is unique due to its specific substitution pattern on the pyrrolidine ring. Compared to N-methyl-5-oxopyrrolidine-3-carboxamide, the dimethyl substitution provides increased steric hindrance, which can influence the compound’s reactivity and binding affinity. Similarly, the presence of the ketone group at the 5-position distinguishes it from N,N-dimethyl-2-oxopyrrolidine-3-carboxamide, affecting its chemical and biological properties .

Properties

CAS No.

958807-10-8

Molecular Formula

C7H12N2O2

Molecular Weight

156.2

Purity

95

Origin of Product

United States

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